3,4,5-Trimethoxybenzylamine

Organic Synthesis Leuckart Reaction Process Chemistry

3,4,5-Trimethoxybenzylamine (TMB) is an aromatic primary amine with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. It is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, linked to a methylamine moiety.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 18638-99-8
Cat. No. B102388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzylamine
CAS18638-99-8
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CN
InChIInChI=1S/C10H15NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
InChIKeyYUPUSBMJCFBHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxybenzylamine (CAS 18638-99-8): Core Properties and Strategic Sourcing Value


3,4,5-Trimethoxybenzylamine (TMB) is an aromatic primary amine with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, linked to a methylamine moiety . This specific substitution pattern confers unique electronic and steric properties that are essential for its role as a key intermediate in the synthesis of numerous bioactive compounds [1]. Commercially, it is available as a clear, colorless to slightly yellow liquid with a typical purity of 98% , making it a reliable building block for pharmaceutical and agrochemical research.

Why 3,4,5-Trimethoxybenzylamine (18638-99-8) Cannot Be Replaced by Other Benzylamines


The specific 3,4,5-trimethoxy substitution pattern on the benzylamine scaffold is not a trivial structural variation; it is a critical determinant of biological activity and chemical reactivity [1]. Simply replacing it with a less-substituted analog like 4-methoxybenzylamine or 3,4-dimethoxybenzylamine can lead to a complete loss of function or a significant drop in potency in the final product [2]. This is because the three methoxy groups create a unique electron density profile and steric environment that dictates how the molecule interacts with biological targets or participates in key synthetic transformations. Therefore, generic substitution is not a viable option for research programs relying on the established structure-activity relationships (SAR) or synthetic protocols of this core moiety [3].

Quantitative Evidence for 3,4,5-Trimethoxybenzylamine Differentiation in Synthesis and Bioactivity


Higher Synthesis Yield for 3,4,5-Trimethoxybenzylamine Derivative in Leuckart Reaction

In a comparative study of the Leuckart reaction to synthesize N,N-dimethylamines from aromatic aldehydes, the use of 3,4,5-trimethoxybenzaldehyde yielded its corresponding N,N-dimethyl derivative (N,N-dimethyl-3,4,5-trimethoxybenzylamine) in 45% yield [1]. This is a higher yield compared to similar reactions with benzaldehyde (25% yield to N,N-dimethylbenzylamine) and anisaldehyde (40% yield to N,N-dimethyl-p-methoxybenzylamine) [1]. This demonstrates that the 3,4,5-trimethoxy substitution pattern on the benzaldehyde precursor directly and positively impacts the efficiency of this specific synthetic transformation, making the use of this compound more atom-economical and cost-effective.

Organic Synthesis Leuckart Reaction Process Chemistry

Potent Tubulin Polymerization Inhibitory Activity of a 3,4,5-Trimethoxybenzyl-Containing Derivative

A series of N-(3,4,5-trimethoxybenzyl)aniline salts were synthesized as water-soluble analogs of cis-stilbenes to overcome formulation challenges [1]. The study demonstrated a clear SAR where the size of the substituent on the aniline ring inversely correlated with potency. The most active compound, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, exhibited an IC50 of 3.5 µM for the inhibition of tubulin polymerization [1]. This represents a valuable lead compound profile for the development of new antimitotic agents.

Medicinal Chemistry Anticancer Tubulin Inhibitors

High-Yielding Regioselective Aminolysis of an Epoxide with 3,4,5-Trimethoxybenzylamine

The nucleophilic opening of benzyl 2,3-anhydro-β-L-ribopyranoside with 3,4,5-trimethoxybenzylamine proceeds with high regioselectivity to yield a single product, benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside, in a high yield of 72.5% [1]. In contrast, an attempt to perform the same reaction without a solvent led to a complex mixture of decomposition products [1]. This highlights the utility of this specific amine as a reliable nucleophile in carbohydrate modification for creating bioactive analogs.

Carbohydrate Chemistry Synthetic Methodology Regioselectivity

Sub-Nanomolar PDE5 Inhibitory Activity from a 3,4,5-Trimethoxybenzoyl Derivative

Research into 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives has led to the discovery of a novel class of potent and highly selective phosphodiesterase 5 (PDE5) inhibitors [1]. A key compound in this series, T-6932, exhibited an exceptional inhibitory activity with an IC50 of 0.13 nM against PDE5 [1]. This compound also demonstrated a remarkable selectivity profile, showing a 2400-fold preference for PDE5 over PDE6 [1]. This high potency and selectivity are directly attributed to the constrained conformation enabled by the 3,4,5-trimethoxybenzoyl group.

Medicinal Chemistry PDE5 Inhibitors Enzyme Inhibition

High-Value Application Scenarios for 3,4,5-Trimethoxybenzylamine (18638-99-8) Based on Verified Performance


Synthesis of Antimitotic Anticancer Agents

Medicinal chemistry programs focused on developing novel antimitotic agents can leverage the 3,4,5-trimethoxybenzyl scaffold to create water-soluble inhibitors of tubulin polymerization, as demonstrated by the IC50 of 3.5 µM for the lead compound 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride [1].

Efficient Production of PDE5 Inhibitor Pharmacophores

The 3,4,5-trimethoxybenzoyl moiety is a proven, privileged scaffold for achieving sub-nanomolar potency and high selectivity in phosphodiesterase 5 (PDE5) inhibitors [1]. The compound 3,4,5-Trimethoxybenzylamine is a key intermediate for accessing this critical pharmacophore, making it essential for medicinal chemistry campaigns targeting PDE5-related disorders.

Regioselective Functionalization of Carbohydrates

In carbohydrate chemistry, 3,4,5-Trimethoxybenzylamine serves as a reliable and efficient nucleophile for the regioselective ring-opening of epoxides, such as benzyl 2,3-anhydro-β-L-ribopyranoside, to generate complex bioactive glycoconjugates in high yield (72.5%) [1].

Optimization of Leuckart Reaction Processes

Process chemists seeking to optimize the synthesis of N,N-dimethylbenzylamine derivatives via the Leuckart reaction should prioritize the use of 3,4,5-trimethoxybenzaldehyde-based intermediates. This precursor has been shown to provide a 45% yield in the key amination step, a significant improvement over the 25% yield observed with benzaldehyde, leading to a more efficient and cost-effective manufacturing route [1].

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